molecular formula C16H30N2O2 B13189366 tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate

tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate

Cat. No.: B13189366
M. Wt: 282.42 g/mol
InChI Key: YSCMBBGJKBYAOV-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a piperidine ring substituted with a 4-methylpiperidin-1-yl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The 4-methyl group can be introduced via alkylation reactions using methylating agents.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to ensure efficient synthesis.

Chemical Reactions Analysis

tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines to introduce different substituents on the piperidine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is utilized in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the development of drugs targeting various medical conditions.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate: This compound has a methoxymethyl group instead of a 4-methylpiperidin-1-yl group.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a phenylamino group in place of the 4-methylpiperidin-1-yl group.

    tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: This compound contains a piperazin-1-ylmethyl group instead of the 4-methylpiperidin-1-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-12-5-7-18(8-6-12)14-9-13(10-17-11-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3

InChI Key

YSCMBBGJKBYAOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

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